molecular formula C23H36ClN5O B6055507 1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine

1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine

Cat. No. B6055507
M. Wt: 434.0 g/mol
InChI Key: RNEMCKQODVQZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound is also known as TFMPP, and it belongs to the class of piperazine derivatives.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. It also acts as an antagonist at the 5-HT1A receptor. These receptors are involved in the regulation of mood, appetite, and sleep. TFMPP's mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.

Advantages and Limitations for Lab Experiments

The advantages of using TFMPP in lab experiments include its well-defined mechanism of action and its ability to produce consistent effects. However, the limitations of using TFMPP include its potential for abuse and its limited availability.

Future Directions

There are several future directions for research on TFMPP. These include studying its potential use in the treatment of various medical conditions, as well as its potential for abuse and addiction. Other future directions include studying the effects of TFMPP on different serotonin receptors and exploring its potential use in combination with other drugs. Overall, TFMPP is a promising compound that has the potential to be used in a variety of medical and research applications.

Synthesis Methods

The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(4-ethylpiperazin-1-yl)acetyl)piperidine in the presence of a base. This reaction leads to the formation of TFMPP, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

TFMPP has been extensively studied for its potential use in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a recreational drug. TFMPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors in the brain and mimics the effects of serotonin.

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36ClN5O/c1-2-25-9-11-26(12-10-25)19-23(30)29-8-4-7-22(18-29)28-15-13-27(14-16-28)21-6-3-5-20(24)17-21/h3,5-6,17,22H,2,4,7-16,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMCKQODVQZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine

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